tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate
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Overview
Description
tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate: is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired spirocyclic structure. Common synthetic routes include the use of tert-butyl carbamate and isobutylamine, followed by cyclization reactions under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its spirocyclic structure may interact with biological targets in unique ways, leading to the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate
- tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate oxalate
Comparison: Compared to similar compounds, tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate stands out due to its unique spirocyclic structure, which imparts specific reactivity and stability. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H28N4O7 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-methylpropyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C15H26N4O3.C2H2O4/c1-10(2)8-19-11(20)15(6-7-16-9-15)18-12(19)17-13(21)22-14(3,4)5;3-1(4)2(5)6/h10,16H,6-9H2,1-5H3,(H,17,18,21);(H,3,4)(H,5,6) |
InChI Key |
NWPXWAPOVNXTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2(CCNC2)N=C1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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